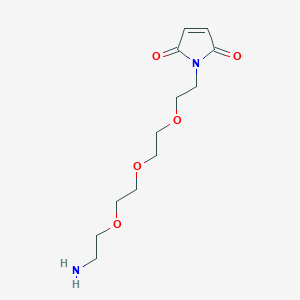

Mal-PEG3-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16/h1-2H,3-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REINXGUJRJBIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Mal-PEG3-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG3-NH2 is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and diagnostics. Its structure, featuring a maleimide group at one end, a primary amine at the other, and a three-unit polyethylene glycol (PEG) spacer, offers researchers a versatile platform for covalently linking a wide array of molecules. The PEG spacer enhances solubility and reduces steric hindrance, while the terminal functional groups provide for specific and efficient conjugation chemistries. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, intended to equip researchers with the knowledge to effectively utilize this reagent in their work.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are representative and may vary slightly between suppliers. It is often supplied as a trifluoroacetate (TFA) or hydrochloride (HCl) salt of the amine, which enhances its stability and solubility.[1][2][3]

| Property | Value | Source(s) |

| Chemical Formula | C12H20N2O4 | [2] |

| Molecular Weight | 272.30 g/mol | [2] |

| Appearance | White to off-white solid or colorless oil | - |

| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene chloride | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Reactivity of Functional Groups

The utility of this compound lies in the distinct reactivity of its terminal maleimide and primary amine groups, allowing for sequential or orthogonal conjugation strategies.

Maleimide Group: Thiol-Specific Conjugation

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.

Reaction Mechanism:

Figure 1: Maleimide-thiol Michael addition reaction.

Key Reaction Parameters:

-

pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

-

Temperature: The reaction is typically carried out at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.

-

Stability: The maleimide group can undergo hydrolysis, particularly at pH values above 7.5. This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, it is recommended to use freshly prepared solutions of this compound. The resulting thioether bond is generally stable, but can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.

Primary Amine Group: Versatile Conjugation

The primary amine group of this compound offers a versatile handle for conjugation to various functional groups, most commonly carboxylic acids and their activated esters, such as N-hydroxysuccinimide (NHS) esters.

Reaction with NHS Esters:

The reaction of a primary amine with an NHS ester proceeds via nucleophilic acyl substitution to form a stable amide bond.

Reaction Mechanism:

Figure 2: Amine reaction with an NHS ester.

Key Reaction Parameters:

-

pH: The reaction is most efficient at a pH of 7.0-9.0. In this range, the primary amine is sufficiently deprotonated and nucleophilic.

-

Temperature: The reaction is typically performed at room temperature for 30-60 minutes or on ice for 2 hours.

-

Stability of NHS Esters: NHS esters are susceptible to hydrolysis, which increases with pH. Therefore, solutions of NHS ester-activated molecules should be prepared fresh and used immediately.

-

pKa of the Amine: The pKa of a primary amine in a short PEG linker is typically in the range of 9-10. This means that at physiological pH (7.4), a significant portion of the amine groups will be protonated and less reactive. The reaction rate increases as the pH approaches the pKa.

Experimental Protocols

The following are detailed protocols for the quantification of the functional groups of this compound and a general procedure for a two-step bioconjugation.

Quantification of Maleimide Groups using Ellman's Reagent

This method involves reacting the maleimide with a known excess of a thiol-containing compound (like L-cysteine) and then quantifying the remaining unreacted thiol using Ellman's reagent (DTNB).

Materials:

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

-

L-Cysteine Hydrochloride Monohydrate

-

This compound sample

Procedure:

-

Prepare a standard curve of L-cysteine in the Reaction Buffer (e.g., 0-1.5 mM).

-

Prepare a known concentration of your this compound sample in a suitable buffer (e.g., PBS, pH 7.2).

-

In separate tubes, mix a known excess of L-cysteine with your this compound sample and a blank (buffer only). Incubate at room temperature for 2 hours.

-

To each tube (standards, sample reactions, and blank), add 50 µL of Ellman's Reagent Solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of unreacted cysteine in your sample reaction using the standard curve.

-

The amount of reacted cysteine corresponds to the amount of maleimide in your sample.

Quantification of Primary Amine Groups using TNBSA Assay

The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method for the quantification of primary amines.

Materials:

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

TNBSA Solution: 0.01% (w/v) TNBSA in Reaction Buffer (prepare fresh)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

1 N HCl

-

Amine standard (e.g., glycine)

-

This compound sample

Procedure:

-

Prepare a standard curve of the amine standard in the Reaction Buffer.

-

Dissolve your this compound sample in the Reaction Buffer. Avoid buffers containing primary amines like Tris or glycine.

-

To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBSA solution and mix well.

-

Incubate at 37°C for 2 hours.

-

Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.

-

Measure the absorbance at 335 nm.

-

Determine the concentration of primary amines in your sample from the standard curve.

Two-Step Protein-Peptide Conjugation Workflow

This protocol describes the conjugation of a thiol-containing peptide to an amine-containing protein using an NHS-ester activated this compound. This involves first reacting the amine of this compound with an NHS ester to create a maleimide-functionalized PEG linker, which is then reacted with the thiol-containing peptide. A more direct approach would be to first activate the protein's carboxyl groups and then react with the amine of this compound, followed by conjugation to the thiol-peptide. The following protocol is adapted for a scenario where an NHS-ester is used to first modify the amine of the linker.

Figure 3: Workflow for a two-step conjugation.

Detailed Protocol (Conceptual):

-

Activation of Protein:

-

Dissolve the amine-containing protein (Protein-NH2) in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of a heterobifunctional crosslinker with an NHS ester and a maleimide group (e.g., SM(PEG)n) in an organic solvent like DMSO or DMF.

-

Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

Remove excess, unreacted crosslinker using a desalting column.

-

-

Conjugation to Thiol-Peptide:

-

Dissolve the thiol-containing peptide (Peptide-SH) in a degassed conjugation buffer (pH 6.5-7.5).

-

Combine the maleimide-activated protein with the thiol-peptide.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

The reaction can be quenched by adding a small molecule thiol, such as cysteine.

-

Purify the final protein-peptide conjugate using an appropriate method, such as size-exclusion chromatography (SEC).

-

Applications in Drug Development and Research

This compound and similar heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics and research tools.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used to synthesize the linker-payload portion of the ADC. The amine can be conjugated to the drug, and the maleimide can then react with a cysteine residue on the antibody. The PEG spacer improves the solubility and pharmacokinetics of the ADC.

Figure 4: Conceptual workflow for ADC synthesis.

Peptide and Protein Modification

This compound is used for site-specific PEGylation of proteins and peptides to improve their pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity. It is also used to create protein-peptide fusions for various research applications.

Surface Functionalization

The bifunctional nature of this compound allows for the tethering of biomolecules to surfaces, such as nanoparticles, beads, or biosensors. For example, the amine group can be reacted with a carboxylated surface, and the maleimide group is then available to capture a thiol-containing protein or peptide.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in the fields of bioconjugation, drug development, and materials science. A thorough understanding of the reactivity of its maleimide and amine functional groups, as well as the key parameters that influence these reactions, is essential for its successful application. By following established protocols for conjugation and quantification, researchers can leverage the unique properties of this compound to create novel and effective bioconjugates for a wide range of therapeutic and diagnostic applications.

References

An In-depth Technical Guide to the Maleimide-Thiol Reaction: Mechanism, Optimization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a fundamental process in modern biotechnology and pharmaceutical development. Among the arsenal of chemical strategies, the reaction between a maleimide and a thiol group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, delving into its chemical mechanism, factors influencing its success, detailed experimental protocols, and its pivotal role in the creation of targeted therapeutics like Antibody-Drug Conjugates (ADCs).

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1] In this reaction, the thiol group (sulfhydryl group), acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1][2] This nucleophilic attack leads to the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[3][4] This reaction is highly chemoselective for thiols, especially within a specific pH range, making it an ideal method for selectively modifying cysteine residues in proteins and peptides. The high reactivity of the maleimide's double bond is attributed to the ring strain and the cis-conformation of the carbonyl groups.

Maleimide-Thiol Michael AdditionKey Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.

pH

The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing reaction with amines is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.

Temperature and Reaction Time

The rate of the maleimide-thiol reaction is dependent on temperature. Reactions are typically conducted at room temperature (20-25°C) or at 4°C.

| Temperature | Typical Reaction Time | Notes |

| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation. |

| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics. |

Table 2: Typical Reaction Conditions.

Molar Ratio of Reactants

The concentration of the reactants and the molar ratio of maleimide to thiol significantly impact the conjugation efficiency. A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. A starting point for optimization is a 10-20 fold molar excess of the maleimide linker to the protein.

| Maleimide:Thiol Molar Ratio | Target Molecule | Conjugation Efficiency | Reaction Conditions | Reference |

| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | |

| 3:1 | cRGDfK peptide | ~100% | 2 hours, RT | |

| 5:1 | 11A4 nanobody | 58 ± 12% | 2 hours, RT, PBS pH 7.4 | |

| 10:1 - 20:1 | General proteins | Recommended starting range | Varies |

Table 3: Examples of Molar Ratios and Conjugation Efficiencies.

Potential Side Reactions and Instability

While the maleimide-thiol reaction is robust, it is not without potential complications. Understanding and mitigating these side reactions is crucial for producing stable and effective bioconjugates.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.

Reversibility and Thiol Exchange (Retro-Michael Reaction)

The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility can lead to "payload migration," where the conjugated molecule is transferred to other thiol-containing molecules in vivo, such as glutathione or serum albumin, causing off-target effects. The stability of the thiosuccinimide ring depends on the site of conjugation on the antibody and the pKa of the thiol. Adducts formed from thiols with higher pKa values tend to be more stable.

Thiazine Rearrangement

When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, the resulting thiosuccinimide adduct can undergo a rearrangement to form a stable six-membered thiazine ring. This rearrangement is more prominent at basic pH. While this can be an unwanted side reaction, it can also be exploited to create a more stable linkage.

Side reactions of maleimide-thiol adducts.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells. This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen. The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody, often by engineering cysteine residues into the antibody backbone at specific sites. This site-specific conjugation is crucial for the safety and efficacy of the ADC, resulting in a homogenous product with a defined drug-to-antibody ratio (DAR).

Conceptual pathway of ADC therapy.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation to a Protein

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized reagent

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent: Free thiol such as cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed before adding the maleimide reagent.

-

Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized reagent (e.g., 10 mM) in a dry, water-miscible, biocompatible solvent such as DMSO or DMF immediately before use.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point). Add the maleimide solution dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light if using a fluorescent maleimide.

-

Quenching: Quench the reaction by adding a free thiol (e.g., cysteine or β-mercaptoethanol) to react with any unreacted maleimide.

-

Purification: Remove the excess maleimide reagent and other small molecules by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

A typical experimental workflow.

Monitoring the Reaction with RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of the conjugation reaction and to purify the final conjugate.

Materials:

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Procedure:

-

Sample Preparation: At various time points during the conjugation reaction, take an aliquot of the reaction mixture.

-

HPLC Analysis: Inject the sample onto the C18 column.

-

Elution: Elute the components using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and the specific wavelength for the conjugated molecule if it has a chromophore).

-

Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.

Conclusion

The maleimide-thiol reaction is a versatile and powerful tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, influencing factors, and potential side reactions is paramount for researchers, scientists, and drug development professionals to successfully design and synthesize stable and effective bioconjugates for therapeutic and diagnostic applications.

References

An In-depth Technical Guide to the Amine Reactivity of Mal-PEG3-NH2 with Carboxylic Acids

Introduction

Mal-PEG3-NH2 is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] This linker features two distinct reactive moieties separated by a discrete three-unit polyethylene glycol (PEG) spacer: a maleimide group and a primary amine group.[1][3] The maleimide end reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins.[1] This guide focuses on the reactivity of the other end: the terminal primary amine (NH2), which readily couples with carboxylic acids to form a stable amide bond. This reaction is fundamental for attaching the linker to proteins, surfaces, or small molecule drugs that bear a carboxyl group.

The formation of an amide bond between the amine of this compound and a carboxylic acid does not proceed spontaneously and requires the use of coupling agents to activate the carboxyl group. The most common and effective method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Core Reaction Mechanism: EDC/NHS-Mediated Amide Coupling

The coupling of the primary amine on this compound with a carboxylic acid is a two-step process when mediated by EDC and NHS.

-

Carboxyl Activation : EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5–6.0).

-

Intermediate Stabilization and Amine Reaction : The unstable O-acylisourea intermediate can react in one of two ways:

-

It can directly react with the primary amine of this compound to form the desired amide bond.

-

Alternatively, and more efficiently, it can react with NHS (or Sulfo-NHS) to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in an aqueous environment compared to the O-acylisourea intermediate. The NHS ester then reacts efficiently with the primary amine at a physiological or slightly basic pH (7.0–8.5) to form a stable amide bond, releasing NHS.

-

The use of NHS or Sulfo-NHS significantly improves the coupling efficiency and allows for a two-step procedure, which can be beneficial for complex conjugations.

References

Navigating the Solubility of Mal-PEG3-NH2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Maleimide-PEG3-Amine (Mal-PEG3-NH2), a heterobifunctional crosslinker pivotal in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Addressed to researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for its use, and visualizes a typical workflow for its application in ADC development.

Core Topic: Solubility Profile of this compound

This compound is a versatile molecule featuring a thiol-reactive maleimide group and an amine group reactive towards activated esters, connected by a three-unit polyethylene glycol (PEG) spacer. The PEG linker enhances the hydrophilicity of the molecule, influencing its solubility in both aqueous and organic media. Understanding its solubility is critical for designing and executing successful bioconjugation strategies.

Data Presentation: Quantitative and Qualitative Solubility

The solubility of this compound has been characterized in a range of common laboratory solvents. The following table summarizes the available data, providing a comparative overview for experimental design. It is important to note that while some quantitative data is available for related compounds, specific high-quality quantitative data for this compound remains limited in publicly accessible resources. The information presented is a consolidation of data from various suppliers and literature sources.

| Solvent/System | Type | Reported Solubility | Citation |

| Water | Aqueous | Soluble; A related compound, Maleimide-DOTA, is reported to be soluble at 100 mg/mL (may require ultrasonication). | [1] |

| Phosphate Buffered Saline (PBS) | Aqueous Buffer | Soluble, but initial dissolution in high salt concentration buffers is not recommended. It is advised to dissolve in an organic solvent or water first. | [2] |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble; A related compound, Maleimide-DOTA, is reported to be soluble at 125 mg/mL (may require ultrasonication). | [1] |

| Dimethylformamide (DMF) | Organic | Soluble. | [3][4] |

| Dichloromethane (DCM) | Organic | Soluble. | |

| Chloroform | Organic | Soluble. | |

| Acetonitrile | Organic | Soluble (for the TFA salt). | |

| Tetrahydrofuran (THF) | Organic | Soluble (for the TFA salt). | |

| Alcohols (e.g., Ethanol, Methanol) | Organic | Less soluble. | |

| Toluene | Organic | Less soluble. | |

| Ether | Organic | Not soluble. |

Note: The solubility can be affected by the salt form of the this compound (e.g., HCl or TFA salt) and the specific batch purity. Researchers should consider these factors and perform small-scale solubility tests before proceeding with large-scale experiments.

Experimental Protocols

The following protocols provide detailed methodologies for the proper handling and dissolution of this compound for typical bioconjugation applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is recommended for most applications, as initial dissolution in a dry organic solvent ensures stability and facilitates subsequent dilution into aqueous buffers.

Materials:

-

This compound (stored at -20°C under desiccation)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas (optional, for enhanced stability)

-

Micropipettes and sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

-

Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

-

Weighing: In a fume hood, carefully weigh the desired amount of this compound into a microcentrifuge tube.

-

Dissolution: Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mg/mL). For instance, to prepare a 10 mg/mL stock, add 100 µL of solvent to 1 mg of the reagent.

-

Mixing: Vortex the tube gently until the solid is completely dissolved. If necessary, use brief ultrasonication in a water bath to aid dissolution.

-

Storage: If not for immediate use, overlay the stock solution with argon or nitrogen gas to minimize oxidation. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol describes the dilution of the organic stock solution into an aqueous buffer for a bioconjugation reaction.

Materials:

-

This compound stock solution (from Protocol 1)

-

Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5). Note: Avoid buffers containing primary amines, such as Tris, as they will react with the maleimide group over time.

-

Protein or other biomolecule to be conjugated

Procedure:

-

Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

-

Dilution: Just prior to initiating the conjugation reaction, add the required volume of the stock solution to the reaction buffer containing the biomolecule. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain the stability and function of most proteins.

-

Mixing: Gently mix the reaction solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can denature proteins.

-

Reaction: Proceed with the conjugation reaction according to your specific experimental design, typically incubating at room temperature for 1-2 hours or at 4°C overnight.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the conjugation of a drug molecule to an antibody via the this compound linker to form an Antibody-Drug Conjugate (ADC).

References

Mal-PEG3-NH2 molecular weight and spacer length

An In-depth Technical Guide to Mal-PEG3-NH2: Molecular Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, this compound, detailing its molecular properties and its applications in bioconjugation, particularly in the field of drug development.

Core Molecular Properties

This compound is a versatile crosslinking reagent featuring a maleimide group at one end and a primary amine at the other, connected by a three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or simultaneous conjugation of two different molecules.

Table 1: Molecular Weight of this compound and its Common Salt Forms

| Form | Chemical Formula | Molecular Weight ( g/mol ) | Citation |

| Free Amine | C₁₂H₂₀N₂O₄ | 272.30 | [1][2] |

| TFA Salt | C₁₄H₂₁F₃N₂O₆ | 370.33 | [] |

| TFA Salt (alternative) | C₁₇H₂₆F₃N₃O₈ | 457.40 | [4] |

| HCl Salt | Not Specified | Not Specified | [5] |

Note: The molecular weight of salt forms can vary between suppliers.

Table 2: Estimated Spacer Length of this compound

| Component | Number of Bonds | Bond Length (Å) | Estimated Length (Å) |

| Maleimide Group | ~4 | Various | ~5-6 |

| PEG3 Spacer | 9 (C-O and C-C) | 1.43 (C-O), 1.54 (C-C) | ~12.9 - 13.8 |

| Amine Linker | ~2 | ~1.47 (C-N) | ~2.9 |

| Total Estimated Length | ~20.8 - 22.7 |

Disclaimer: This is an estimated length based on standard bond lengths. The actual conformation in solution will be flexible and can vary.

Chemical Reactivity and Applications

The bifunctional nature of this compound allows for a two-step conjugation strategy. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5. The primary amine group can react with N-hydroxysuccinimide (NHS) esters at pH 7.2-8.5 to form a stable amide bond.

This dual reactivity makes this compound a valuable tool in various bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody's thiol groups (often exposed after reduction of disulfide bonds) react with the maleimide, and the drug, functionalized with an NHS ester, reacts with the amine.

-

Peptide Modification: Labeling peptides with reporter molecules (e.g., fluorophores) or conjugating them to carrier proteins to enhance immunogenicity.

-

Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces of nanoparticles, beads, or biosensors.

-

Hydrogel Formation: Crosslinking polymers to form hydrogels for drug delivery or tissue engineering applications.

Table 3: Solubility of this compound

| Solvent | Solubility | Citation |

| Water | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble | |

| Acetonitrile | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Ethanol | Less Soluble | |

| Toluene | Less Soluble | |

| Ether | Not Soluble |

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines the general steps for conjugating a maleimide-containing molecule, such as this compound, to a thiol-containing protein.

Materials:

-

Thiol-containing protein

-

This compound

-

Reaction Buffer: Degassed 10-100 mM phosphate buffer, Tris, or HEPES, pH 7.0-7.5.

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: Cysteine or 2-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP or DTT and incubate for 30-60 minutes at room temperature.

-

Remove the excess reducing agent by SEC or dialysis against the reaction buffer.

-

-

Conjugation Reaction:

-

Dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO or DMF.

-

Add the this compound solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for each specific application.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol at a concentration several-fold higher than the initial maleimide concentration.

-

-

Purification:

-

Remove unreacted this compound and other small molecules by SEC or dialysis.

-

-

Characterization:

-

The success of the conjugation can be confirmed by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

General Protocol for NHS Ester-Amine Coupling

This protocol describes the conjugation of an NHS ester-activated molecule to the amine group of this compound that has already been conjugated to a thiol-containing molecule.

Materials:

-

Amine-containing molecule (e.g., the product from the maleimide-thiol conjugation)

-

NHS ester-activated molecule

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. Amine-containing buffers like Tris should be avoided.

-

Quenching reagent: Tris or glycine solution.

-

Purification system: SEC or dialysis.

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Dissolve the NHS ester-activated molecule in an anhydrous organic solvent such as DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add the NHS ester solution to the amine-containing solution with gentle stirring. A 10-20 fold molar excess of the NHS ester is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a solution of Tris or glycine to a final concentration of 50-100 mM.

-

-

Purification:

-

Purify the conjugate using SEC or dialysis to remove unreacted NHS ester and other byproducts.

-

-

Characterization:

-

Analyze the final conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

-

Visualizing Workflows and Pathways

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound as a linker.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway of ADC Action

This diagram illustrates the general mechanism of action of an ADC, from binding to a cancer cell to inducing apoptosis.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Stability and Storage

This compound and its derivatives are sensitive to moisture and should be stored under desiccated conditions at -20°C for long-term stability. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used promptly. If storage of stock solutions is necessary, they should be stored at -20°C.

References

Mal-PEG3-NH2: An In-depth Technical Guide to a Versatile Crosslinking Reagent in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-PEG3-NH2 is a heterobifunctional crosslinking reagent that has become an indispensable tool in the field of bioconjugation. Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive primary amine, connected by a short, hydrophilic polyethylene glycol (PEG) spacer, allows for the precise and efficient linkage of diverse biomolecules. This technical guide provides a comprehensive overview of the core chemistry, reaction kinetics, and practical applications of this compound, with a focus on its role in the development of antibody-drug conjugates (ADCs) and the formation of biocompatible hydrogels. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge to effectively utilize this versatile reagent in their work.

Introduction to this compound

This compound is a chemical crosslinker characterized by a maleimide functional group at one terminus and a primary amine at the other, separated by a three-unit polyethylene glycol chain. This structure provides it with several advantageous properties for bioconjugation:

-

Heterobifunctionality: The presence of two distinct reactive groups allows for sequential or one-pot, two-step conjugation strategies, providing control over the crosslinking process.

-

Thiol-Specific Reactivity: The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides, forming a stable thioether bond.[1]

-

Amine Reactivity: The primary amine can be readily coupled to carboxyl groups or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2]

-

Hydrophilic Spacer: The PEG3 spacer enhances the water solubility of the reagent and the resulting bioconjugate, which can help to prevent aggregation and improve pharmacokinetic properties in therapeutic applications.

Core Chemistry and Reaction Mechanisms

The utility of this compound as a crosslinker stems from the specific and efficient reactions of its terminal functional groups.

Maleimide-Thiol Conjugation (Michael Addition)

The reaction between the maleimide group of this compound and a thiol-containing molecule proceeds via a Michael addition. The thiol, in its thiolate anion form, acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring. This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, although this reaction is generally slower.[4]

Figure 1: Reaction of this compound with a thiol.

Amine-Carboxyl Conjugation (Amide Bond Formation)

The primary amine of this compound can be covalently linked to a carboxyl group (-COOH) on a target molecule. This reaction typically requires the activation of the carboxyl group using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. The amine group of this compound then attacks the NHS ester to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.

Figure 2: Amine-carboxyl coupling using EDC/NHS.

Quantitative Data on Reaction Parameters and Stability

The efficiency and stability of bioconjugates formed using this compound are influenced by several factors.

Reaction Conditions

| Parameter | Maleimide-Thiol Reaction | Amine-Carboxyl (EDC/NHS) Reaction |

| Optimal pH | 6.5 - 7.5 | 7.2 - 8.5 |

| Temperature | 4°C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes to 2 hours | 2 to 12 hours |

| Molar Excess of Reagent | 10 to 50-fold excess of Mal-PEG-linker over the thiol-containing molecule is a common starting point. | 1.2 to 2-fold excess of EDC/NHS and amine-PEG over the carboxyl-containing molecule. |

Stability of the Thioether Linkage

The thioether bond formed between a maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, leading to the dissociation of the conjugate. The stability of the succinimide ring formed after conjugation is pH-dependent. At pH values above 7.5, the ring can undergo hydrolysis to form a more stable, ring-opened maleamic acid derivative, which is no longer susceptible to the retro-Michael reaction. The rate of this hydrolysis is influenced by the substituents on the maleimide nitrogen.

| Condition | Half-life of Thioether Bond |

| Ring-Opened (Hydrolyzed) Succinimide | > 2 years |

| Intact Succinimide Ring | Susceptible to thiol exchange |

Experimental Protocols

The following protocols provide a general framework for using this compound in common bioconjugation applications. Optimization is often necessary for specific molecules.

Two-Step Conjugation of a Protein (with Cysteine) to a Carboxyl-Containing Molecule

This protocol is ideal when precise control over the conjugation is required.

Figure 3: Two-step conjugation workflow.

Step 1: Preparation of Maleimide-Activated Molecule

-

Activate Carboxyl Groups: Dissolve the carboxyl-containing molecule in an appropriate buffer (e.g., 0.1 M MES, pH 6.0). Add a 2-5 fold molar excess of NHS and EDC. Incubate for 15-30 minutes at room temperature.

-

Conjugate this compound: Dissolve this compound in the reaction buffer and add it to the activated carboxyl solution. A 1.5 to 2-fold molar excess of the amine-PEG linker over the carboxyl molecule is often used. Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Step 2: Conjugation to Thiol-Containing Protein

-

Protein Preparation: Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5. If necessary, reduce disulfide bonds with a 10-100 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Conjugation Reaction: Add the purified maleimide-activated molecule to the protein solution. A 10-20 fold molar excess of the maleimide-activated molecule to the protein is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if any components are light-sensitive.

-

Purification: Purify the final conjugate using SEC, affinity chromatography, or another appropriate method to remove unreacted components.

Formation of a PEG Hydrogel

This compound can be used as a crosslinker to form hydrogels by reacting with multi-arm PEG molecules functionalized with thiol groups.

Protocol:

-

Prepare Precursor Solutions:

-

Dissolve a multi-arm PEG-thiol (e.g., 4-arm PEG-SH) in a suitable buffer (e.g., PBS, pH 7.4).

-

In a separate vial, dissolve this compound in the same buffer.

-

-

Hydrogel Formation: Quickly mix the two precursor solutions. The gelation time will depend on the concentration of the precursors, the pH of the buffer, and the temperature. Gelation can be observed by inverting the vial and checking for flow.

-

Characterization: The properties of the hydrogel, such as swelling ratio and mechanical stiffness, can be tuned by varying the concentration of the PEG precursors and the crosslinker.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

A major application of this compound is in the synthesis of ADCs. In a typical approach, the amine group of this compound is first reacted with a cytotoxic drug that has a carboxylic acid group. The resulting maleimide-functionalized drug is then conjugated to the thiol groups of cysteine residues on a monoclonal antibody. These cysteine residues can be naturally occurring (after reduction of interchain disulfide bonds) or engineered into the antibody at specific sites.

Figure 4: General scheme for ADC synthesis.

The drug-to-antibody ratio (DAR) is a critical parameter for ADCs and can be controlled by the number of available cysteine residues and the reaction conditions.

PEGylated Proteins and Peptides

This compound can be used to attach a short PEG chain to proteins or peptides, a process known as PEGylation. This can improve the therapeutic properties of the biomolecule by increasing its solubility, stability, and circulation half-life, while potentially reducing its immunogenicity.

Hydrogels for Drug Delivery and Tissue Engineering

Hydrogels formed using this compound as a crosslinker are biocompatible and can be designed to have specific mechanical properties and degradation rates. These hydrogels can encapsulate drugs, proteins, or cells for controlled release and tissue engineering applications. The crosslinking density, which influences the swelling ratio and stiffness, can be controlled by the concentration of the crosslinker.

Characterization of Bioconjugates

After conjugation, it is essential to characterize the product to confirm successful linkage, determine the degree of labeling (e.g., DAR), and assess its purity. Common analytical techniques include:

-

UV-Vis Spectroscopy: To determine the concentration of protein and the conjugated molecule (if it has a distinct absorbance).

-

Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the number of attached molecules.

-

High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) are used to separate the conjugate from unreacted starting materials and to assess purity.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the protein after conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, makes it a valuable tool for researchers in drug development, diagnostics, and biomaterials science. By understanding the core chemistry and optimizing the reaction conditions, scientists can effectively utilize this compound to create novel and impactful bioconjugates.

References

- 1. raineslab.com [raineslab.com]

- 2. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advancedbiochemicals.com [advancedbiochemicals.com]

An In-Depth Technical Guide to PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and Bioconjugation

Poly(ethylene glycol), or PEG, is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer that has become an indispensable tool in the field of bioconjugation.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, has revolutionized the development of therapeutics, particularly proteins, peptides, and antibody-drug conjugates (ADCs).[1][2][3] This guide provides a comprehensive technical overview of PEG linkers, their properties, the chemistry of bioconjugation, and detailed experimental protocols for their application.

The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[2] By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation half-life by reducing renal clearance. Furthermore, the hydrophilic PEG chains can mask epitopes on the surface of proteins, thereby reducing their immunogenicity and antigenicity. PEGylation can also enhance the solubility and stability of hydrophobic drugs and protect them from enzymatic degradation.

Core Principles of PEGylation Chemistry

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups. The choice of conjugation chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.

First-Generation vs. Second-Generation PEGylation:

-

First-Generation PEGylation: This approach involves the non-specific, random conjugation of PEG linkers to multiple sites on a protein, most commonly targeting the abundant primary amine groups of lysine residues.

-

Second-Generation PEGylation: This strategy focuses on site-specific conjugation, attaching a single PEG chain to a predetermined location on the biomolecule. This provides greater homogeneity and often better preservation of the molecule's biological activity.

Commonly Targeted Functional Groups:

-

Amines (-NH2): Found on lysine residues and the N-terminus of proteins, primary amines are the most frequently targeted functional groups for PEGylation.

-

Thiols (-SH): The sulfhydryl group of cysteine residues provides a target for highly specific conjugation, as free thiols are less common on the surface of proteins than amines.

-

Carboxyls (-COOH): Present on aspartic acid, glutamic acid residues, and the C-terminus of proteins.

-

Hydroxyls (-OH): Found on serine, threonine, and tyrosine residues.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a wide range of reactive end groups to suit different bioconjugation needs.

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with one or two functional groups at the termini.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core, which can increase the hydrodynamic volume and shielding effect.

-

Homobifunctional PEG Linkers: These possess two identical reactive groups, making them suitable for crosslinking two of the same type of molecule.

-

Heterobifunctional PEG Linkers: These linkers have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in the construction of ADCs and PROTACs.

-

Discrete PEG (dPEG®) Linkers: These are single molecular weight compounds with a precise number of ethylene glycol units, offering a high degree of homogeneity in the final conjugate.

-

Cleavable PEG Linkers: These linkers contain a labile bond (e.g., disulfide, ester, or pH-sensitive hydrazone) that can be cleaved under specific physiological conditions to release the conjugated molecule.

Data Presentation: Properties of Common PEG Linkers

The selection of an appropriate PEG linker is critical for the success of a bioconjugation project. The following tables summarize the quantitative properties of various commonly used PEG linkers to facilitate comparison.

Table 1: Properties of Heterobifunctional PEG Linkers

| Linker Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactive Group 1 | Reactive Group 2 |

| NHS-PEG4-Maleimide | 425.42 | 25.7 | NHS Ester | Maleimide |

| NHS-PEG12-Maleimide | 865.92 | 53.3 | NHS Ester | Maleimide |

| Azido-PEG4-NHS Ester | 388.38 | 25.7 | Azide | NHS Ester |

| Alkyne-PEG4-NHS Ester | 386.41 | 25.7 | Alkyne | NHS Ester |

| DBCO-PEG4-NHS Ester | 664.71 | 25.7 | DBCO | NHS Ester |

| Biotin-PEG4-NHS Ester | 585.70 | 30.5 | Biotin | NHS Ester |

Table 2: Properties of Homobifunctional PEG Linkers

| Linker Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactive Group |

| NHS-PEG4-NHS | 448.41 | 25.7 | NHS Ester |

| Maleimide-PEG4-Maleimide | 408.39 | 25.7 | Maleimide |

| Azido-PEG4-Azide | 344.36 | 25.7 | Azide |

| Alkyne-PEG4-Alkyne | 342.39 | 25.7 | Alkyne |

Table 3: Properties of Discrete PEG (dPEG®) Linkers

| Product Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactive Group 1 | Reactive Group 2 |

| MAL-dPEG®4-NHS ester | 467.46 | 29.0 | Maleimide | NHS Ester |

| MAL-dPEG®12-NHS ester | 811.88 | 56.5 | Maleimide | NHS Ester |

| Azido-dPEG®4-NHS ester | 430.42 | 29.0 | Azide | NHS Ester |

| Alkyne-dPEG®4-NHS ester | 428.45 | 29.0 | Alkyne | NHS Ester |

Experimental Protocols

The following are detailed methodologies for key bioconjugation experiments using PEG linkers.

Protocol 1: Amine PEGylation of a Protein with an NHS-Ester PEG Linker

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

mPEG-NHS ester (e.g., mPEG-SPA, mPEG-SVA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein and the reactivity of the NHS ester.

-

Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against a suitable buffer.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight, and use techniques like size-exclusion chromatography (SEC) and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Specific PEGylation of a Protein with a Maleimide-PEG Linker

Materials:

-

Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-PEG linker

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. The reducing agent must then be removed using a desalting column prior to adding the Maleimide-PEG.

-

Maleimide-PEG Solution Preparation: Immediately before use, dissolve the Maleimide-PEG linker in the reaction buffer.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove the unreacted Maleimide-PEG from the PEGylated protein using a desalting column or by dialysis.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and determine purity.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional PEG Linker

Materials:

-

Monoclonal antibody (mAb)

-

Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)

-

Cytotoxic drug with a thiol group

-

Reducing agent (e.g., TCEP)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP (typically 2-3 equivalents) in PBS at 37°C for 1-2 hours. This generates reactive thiol groups.

-

Linker Conjugation: Immediately after reduction and removal of excess TCEP via a desalting column, add a 5- to 10-fold molar excess of the NHS-PEG-Maleimide linker (dissolved in DMSO) to the reduced antibody solution. Incubate at room temperature for 1-2 hours to allow the NHS ester to react with the antibody's lysine residues.

-

Drug Conjugation: Add the thiol-containing cytotoxic drug (dissolved in DMSO) to the antibody-linker intermediate. The maleimide group on the PEG linker will react with the thiol group of the drug. Incubate at room temperature for 1-2 hours.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug, linker, and antibody using size-exclusion chromatography.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows in bioconjugation.

References

role of the PEG3 spacer in Mal-PEG3-NH2 function

An In-depth Technical Guide to the Role of the PEG3 Spacer in Mal-PEG3-NH2 Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in the heterobifunctional linker, this compound.

The this compound linker connects a maleimide group, reactive towards thiols (sulfhydryls), and a primary amine group, available for conjugation to carboxyl groups or activated esters, via a three-unit polyethylene glycol spacer. This discrete PEG3 spacer offers a unique balance of hydrophilicity, flexibility, and a defined length of 14.7 Å, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

-

Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The ethylene glycol units of the PEG spacer form hydrogen bonds with water, creating a hydration shell that can significantly improve the solubility and stability of the entire conjugate, enabling higher drug-to-antibody ratios (DARs).[2][3]

-

Improved Pharmacokinetics: By increasing the overall hydrodynamic radius of a molecule, PEGylation is a well-established strategy to reduce renal clearance and extend circulation half-life. While the PEG3 spacer is short, it contributes to this "stealth" effect, shielding the conjugate from recognition by the immune system and proteolytic enzymes, which can lead to improved drug exposure at the target site.

-

Reduced Immunogenicity: The flexible PEG3 chain can mask potential immunogenic epitopes on a protein or payload, reducing the risk of an immune response against the bioconjugate.

-

Precise Spatial Control: As a discrete and monodisperse spacer, PEG3 provides a fixed distance (14.7 Å) between the two conjugated molecules. This precise separation prevents steric hindrance, ensuring that the biological activity of a protein or antibody is not compromised by a bulky payload interfering with its binding site. This is critical for maintaining high-affinity binding to the target.

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical design parameter. While extensive data directly comparing this compound across various platforms is not always consolidated in a single study, research on peptide conjugates and ADCs provides valuable quantitative insights into the effects of short PEG chains.

Impact on Receptor Binding Affinity and Hydrophilicity

A study on a series of bombesin (BN) antagonist analogs, where the spacer length between the peptide (RM26) and a NOTA chelator was varied, demonstrates the subtle but significant impact of mini-PEG length on biological and physical properties.

Table 1: Effect of Mini-PEG Spacer Length on Receptor Binding and Hydrophilicity

| Conjugate | Spacer Length | IC50 (nM)¹ | LogD² |

|---|---|---|---|

| natGa-NOTA-PEG2 -RM26 | 2 EG units | 3.1 ± 0.2 | -2.27 ± 0.07 |

| natGa-NOTA-PEG3 -RM26 | 3 EG units | 3.9 ± 0.3 | -2.41 ± 0.04 |

| natGa-NOTA-PEG4 -RM26 | 4 EG units | 5.4 ± 0.4 | -2.44 ± 0.05 |

| natGa-NOTA-PEG6 -RM26 | 6 EG units | 5.8 ± 0.3 | -2.50 ± 0.09 |

¹IC50 values represent the concentration required to inhibit 50% of binding to the Gastrin-Releasing Peptide Receptor (GRPR). Lower values indicate higher binding affinity. ²LogD is the octanol-water distribution coefficient at pH 7.4, a measure of hydrophilicity. More negative values indicate greater hydrophilicity. Data adapted from a study on bombesin analogs.

Analysis: The data indicates that shorter mini-PEG linkers (PEG2, PEG3) resulted in higher binding affinity (lower IC50) in this specific model. This suggests that for certain receptor-ligand interactions, a more constrained distance can be beneficial. Concurrently, there was a small but significant increase in hydrophilicity as the PEG chain length increased from PEG2 to PEG6. The PEG3 spacer offers a compelling balance, retaining high affinity while providing improved hydrophilicity over the shorter PEG2 variant.

Impact on ADC Clearance

The length of a PEG linker can significantly influence the pharmacokinetic profile of an antibody-drug conjugate. Longer PEG chains generally lead to a decreased clearance rate.

Table 2: Effect of PEG Linker Length on ADC Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

|---|---|---|

| No PEG | ~8.5 | 1.0x |

| PEG4 | ~4.1 | 0.48x |

| PEG8 | ~2.9 | 0.34x |

| PEG12 | ~2.5 | 0.29x |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Analysis: This data clearly shows that the inclusion of even a short PEG4 spacer can more than halve the clearance rate of an ADC compared to a non-PEGylated version. The PEG3 spacer is expected to exhibit a similar, albeit slightly less pronounced, effect, contributing to a longer circulation time and greater tumor accumulation.

Experimental Protocols

The this compound linker is utilized in a two-step conjugation process. First, one of the end groups (either maleimide or amine) is reacted with the first molecule (e.g., a payload). After purification, the second reactive group is used to conjugate to the second molecule (e.g., an antibody or protein).

Protocol 1: Maleimide-Thiol Conjugation (e.g., to a Reduced Antibody)

This protocol describes the conjugation of a payload-linker construct (Payload-NH2-PEG3-Mal) to the free thiols of a reduced antibody.

Materials:

-

Antibody: Thiol-containing antibody (e.g., IgG with reduced interchain disulfides) at 1-10 mg/mL.

-

Maleimide Reagent: Payload-linker construct with a terminal maleimide group, dissolved in anhydrous DMSO or DMF to a 10 mM stock solution.

-

Reduction Buffer (optional): 100 mM PBS, 1 mM EDTA, pH 7.2.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) at 10 mM.

-

Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.

-

Quenching Reagent: N-acetylcysteine or L-cysteine at 100 mM.

-

Purification: Size-exclusion chromatography (SEC) column or dialysis cassettes (10K MWCO).

Methodology:

-

Antibody Preparation (Reduction - Optional):

-

If the antibody does not have free thiols, disulfide bonds must be reduced.

-

To the antibody solution in Reduction Buffer, add a 10- to 50-fold molar excess of TCEP.

-

Incubate for 30-60 minutes at 37°C.

-

Remove excess TCEP by buffer exchange into degassed Conjugation Buffer using a desalting column.

-

-

Conjugation Reaction:

-

Add the maleimide reagent stock solution to the antibody solution to achieve a 10-20 fold molar excess of maleimide over the antibody. Add the solution dropwise while gently stirring.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.

-

Incubate the reaction with gentle mixing. Reaction time and temperature can be optimized:

-

Room Temperature (20-25°C): 1-2 hours.

-

4°C: 4 hours to overnight. Recommended for sensitive proteins.

-

-

-

Quenching the Reaction:

-

Add a 10-fold molar excess of quenching reagent (relative to the maleimide reagent) to cap any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate from excess linker-payload and quenching reagent using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using UV/Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

-

Assess aggregation using Size-Exclusion Chromatography (SEC).

-

Protocol 2: Amine-Carboxyl Conjugation (e.g., to a Payload)

This protocol describes the conjugation of the amine end of this compound to a payload containing a carboxylic acid, using EDC/NHS chemistry to create a stable amide bond.

Materials:

-

Payload: Payload molecule containing a carboxylic acid group.

-

Linker: this compound.

-

Activation Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

-

Activation Buffer: MES buffer (100 mM, pH 4.5-5.0).

-

Reaction Buffer: Phosphate-buffered saline (PBS, 100 mM, pH 7.2-7.5).

-

Solvent: Anhydrous DMSO or DMF.

Methodology:

-

Activate Carboxylic Acid on Payload:

-

Dissolve the payload in anhydrous DMSO, then dilute into Activation Buffer.

-

Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS (or Sulfo-NHS) to the payload solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation to Amine Linker:

-

Dissolve the this compound linker in Reaction Buffer.

-

Add the activated payload solution to the linker solution. A 1.5 to 3-fold molar excess of the activated payload over the linker is a typical starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the resulting Payload-linker construct (Payload-CO-NH-PEG3-Mal) from unreacted components using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the product using LC-MS.

-

Mandatory Visualizations

Experimental Workflow: Two-Step ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a this compound linker, where the payload is first attached to the linker, followed by conjugation to a reduced antibody.

Caption: Workflow for ADC synthesis using a this compound linker.

Signaling Pathway: ADC Mechanism of Action

This diagram illustrates the general mechanism of action for an antibody-drug conjugate once it reaches its target cancer cell. The PEG3 spacer plays a crucial role in ensuring the ADC reaches this stage with its structural integrity and binding capacity intact.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics like ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. The careful balance of properties afforded by the PEG3 unit underscores the importance of rational linker design in creating safe and effective bioconjugates.

References

Mal-PEG3-NH2: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Maleimide-PEG3-Amine (Mal-PEG3-NH2). Understanding the chemical stability of this heterobifunctional crosslinker is critical for its successful application in bioconjugation, drug delivery, and diagnostics. This document outlines the primary degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Introduction to this compound

This compound is a versatile linker molecule featuring a maleimide group at one end and a primary amine at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The maleimide group allows for the specific and efficient conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides. The amine group provides a reactive handle for conjugation to activated carboxylic acids (e.g., NHS esters) or other carbonyl-containing molecules. The hydrophilic PEG spacer enhances solubility and can reduce steric hindrance.

However, the reactivity that makes this compound a valuable tool also contributes to its inherent instability. The primary points of degradation are the maleimide ring and, to a lesser extent, the terminal amine.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, most notably pH, temperature, and the presence of nucleophiles.

Maleimide Group Instability

The maleimide group is susceptible to hydrolysis, which is the primary degradation pathway for this compound in aqueous solutions. This reaction is highly dependent on the pH of the environment.

-

At neutral to alkaline pH (pH > 7) , the maleimide ring is prone to hydrolysis, opening the ring to form a non-reactive maleamic acid derivative.[1][2] This loss of the maleimide's double bond renders the molecule incapable of reacting with thiol groups. The rate of hydrolysis increases significantly with increasing pH.

-

At acidic pH (pH < 6.5) , the rate of hydrolysis is significantly reduced.

The reaction with primary amines can also occur at pH values above 7.0, although the reaction with thiols is significantly more favorable in the recommended pH range for conjugation (6.5-7.5).[3]

Below is a diagram illustrating the hydrolysis of the maleimide group.

Caption: Hydrolysis of the maleimide ring in this compound.

Stability of the Thioether Adduct

Following conjugation to a thiol-containing molecule, the resulting succinimidyl thioether linkage can also be subject to degradation through a retro-Michael reaction, particularly if there are other thiol-containing species present in the environment. This can lead to deconjugation of the PEG linker from the target molecule.

The following diagram illustrates the potential instability of the thioether bond.

Caption: Potential retro-Michael reaction of the thioether adduct.

Recommended Storage and Handling